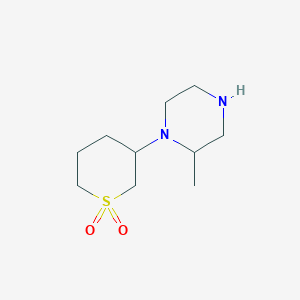
Benzyl (S)-(2-fluoro-3-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a fluoro substituent, and a hydroxypropyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-2-fluoro-3-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: NaH, alkyl halides, dimethylformamide (DMF), room temperature.
Major Products Formed
Oxidation: Benzyl N-[(2S)-2-fluoro-3-oxopropyl]carbamate.
Reduction: Benzyl N-[(2S)-3-hydroxypropyl]carbamate.
Substitution: Various benzyl-substituted carbamates depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
Benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate involves its ability to act as a protecting group for amines. The benzyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of amines are crucial for the formation of peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the fluoro and hydroxypropyl groups, making it less versatile in certain reactions.
tert-Butyl carbamate (Boc): Commonly used as a protecting group for amines but requires stronger acidic conditions for removal.
Fluorenylmethoxycarbonyl (Fmoc): Another protecting group for amines that can be removed under basic conditions.
Uniqueness
Benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate is unique due to its combination of a benzyl group, a fluoro substituent, and a hydroxypropyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a versatile protecting group for amines .
Propiedades
Fórmula molecular |
C11H14FNO3 |
|---|---|
Peso molecular |
227.23 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C11H14FNO3/c12-10(7-14)6-13-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m0/s1 |
Clave InChI |
IEKFENARBCDLKS-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NC[C@@H](CO)F |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


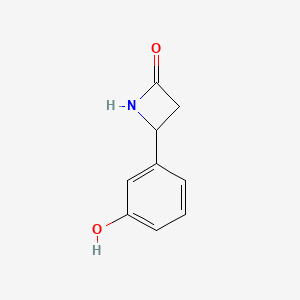
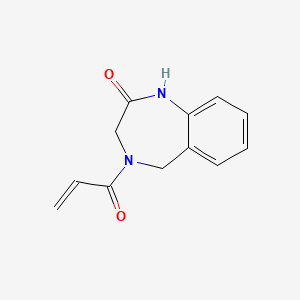



![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)
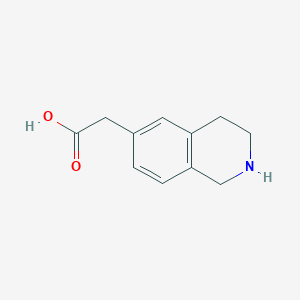
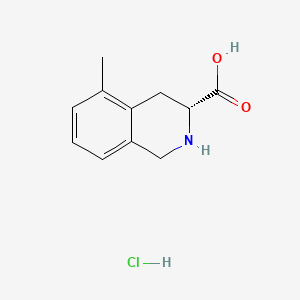
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)

![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)

